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molecular formula C8H7BrO B126571 4'-Bromoacetophenone CAS No. 99-90-1

4'-Bromoacetophenone

Cat. No. B126571
M. Wt: 199.04 g/mol
InChI Key: WYECURVXVYPVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04070374

Procedure details

0.2 palladium acetate and 0.48 g triphenyl-phosphine were dissolved in 40 ml dimethylacetamide. Sodium bicarbonate (10 g), 4-bromoacetophenone (19.9g), methallyl alcohol (10.8 g), and diisopropylethylamine (1.0 g) were added and the mixture was heated to 130° C with stirring. After 2 hours, a 100% conversion of 4-bromoacetophenone to 3-Cp-acetylphenyl)-2-methylpropanal was obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)(O)[O-].[Na+].[CH3:25][C:26]([C:28]1[CH:33]=[CH:32][C:31]([Br:34])=[CH:30][CH:29]=1)=[O:27].[CH2:35]([OH:39])[C:36](=[CH2:38])[CH3:37].C(N(C(C)C)CC)(C)C>CC(N(C)C)=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:25][C:26]([C:28]1[CH:33]=[CH:32][C:31]([Br:34])=[CH:30][CH:29]=1)=[O:27].[CH3:37][CH:36]([CH3:38])[CH:35]=[O:39] |f:1.2,7.8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
19.9 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Br
Name
Quantity
10.8 g
Type
reactant
Smiles
C(C(C)=C)O
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Two
Name
Quantity
0.48 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)N(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(=O)C1=CC=C(C=C1)Br
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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